Phosphonic acid, 1-propenyl-, diethyl ester
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Overview
Description
Phosphonic acid, 1-propenyl-, diethyl ester is an organophosphorus compound with the molecular formula C7H15O3P. This compound is characterized by the presence of a phosphoryl group attached to a propene backbone, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, 1-propenyl-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with propargyl alcohol under basic conditions. The reaction typically proceeds via a Michael addition mechanism, followed by a dehydration step to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 1-diethoxyphosphorylprop-1-ene often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, 1-propenyl-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Phosphonic acid, 1-propenyl-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-diethoxyphosphorylprop-1-ene involves its ability to participate in various chemical reactions due to the presence of the reactive phosphoryl group. This group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Diethyl phosphite: Similar in structure but lacks the propene backbone.
Triethyl phosphate: Contains three ethoxy groups attached to phosphorus.
Dimethyl methylphosphonate: Similar phosphorus-containing compound with different alkyl groups.
Uniqueness: Phosphonic acid, 1-propenyl-, diethyl ester is unique due to its combination of a propene backbone with a phosphoryl group, providing distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H15O3P |
---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
1-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3 |
InChI Key |
VBHYLCOEVPIQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CC)OCC |
Origin of Product |
United States |
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